![molecular formula C13H8Cl2N2O3 B4711994 3,4-dichloro-N-(3-nitrophenyl)benzamide](/img/structure/B4711994.png)
3,4-dichloro-N-(3-nitrophenyl)benzamide
Overview
Description
3,4-Dichloro-N-(3-nitrophenyl)benzamide is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(3-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amino group if it has been reduced.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,4-dichloro-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Recent studies have highlighted the potential of benzamide derivatives, including 3,4-dichloro-N-(3-nitrophenyl)benzamide, in combating parasitic infections. For instance, related compounds have shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A structure-activity relationship (SAR) analysis indicated that modifications to the benzamide structure can enhance antiparasitic efficacy while maintaining favorable pharmacokinetic properties .
Cytotoxic Effects
Research has indicated that derivatives of nitrophenyl benzamides possess significant cytotoxic activity against various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated potent effects against the MDA-MB-231 breast cancer cell line. In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
Material Science
Synthesis of Polymers
The compound has been utilized in the synthesis of advanced materials such as polysulfones due to its thermal stability and chemical resistance properties. The methodology involves nitration processes that yield high-purity products suitable for polymerization . These polymers are applicable in high-performance applications like membranes and coatings.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that variations in the nitro group position and the substitution pattern on the phenyl ring can significantly influence biological activity. For instance, introducing halogen substituents has been linked to altered cytotoxicity profiles, suggesting that careful design can enhance therapeutic potential .
Compound Name | Target Organism/Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | TBD | |
Benzamide Derivative A | Trypanosoma brucei | 0.001 | |
Benzamide Derivative B | MDA-MB-231 (breast cancer) | 0.4 |
Table 2: Synthesis Conditions for Polymers
Case Studies
Case Study 1: Antiparasitic Screening
A phenotypic screen conducted on a library of benzamide derivatives identified several candidates with potent activity against Trypanosoma brucei. Among these, compounds with structural similarities to this compound exhibited low micromolar activity and favorable selectivity over mammalian cells .
Case Study 2: Cancer Therapeutics Development
In a study focusing on cytotoxic agents for breast cancer treatment, derivatives of nitrophenyl benzamides were synthesized and evaluated for their ability to induce apoptosis in MDA-MB-231 cells. The findings suggested that specific modifications to the benzamide scaffold could lead to enhanced potency compared to existing treatments .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and thereby exerting its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in DNA replication or repair.
Receptors: Interaction with specific receptors on the cell surface, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
3,4-Dichloro-N-(3-nitrophenyl)benzamide can be compared with other similar compounds, such as:
3,5-Dichloro-N-(3-nitrophenyl)benzamide: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
3,4-Dichloro-N-(4-nitrophenyl)benzamide: The nitro group is positioned differently, which can affect its reactivity and interactions with biological targets.
3,4-Dichloro-N-(3-aminophenyl)benzamide: The reduced form of the compound, which has different chemical reactivity and potential biological activities.
Uniqueness: The unique combination of chlorine and nitro groups in this compound imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
3,4-Dichloro-N-(3-nitrophenyl)benzamide is a synthetic organic compound known for its unique structural properties that confer significant biological activity. This compound belongs to the benzamide class and features two chlorine atoms and a nitrophenyl group, which enhance its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H9Cl2N3O2, with a molecular weight of approximately 306.13 g/mol. The presence of chlorine atoms at the 3 and 4 positions of the benzene ring and a nitro group at the nitrogen atom significantly influences its chemical behavior.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's structure allows it to interact with specific molecular targets, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its ability to bind to enzymes and receptors, thereby inhibiting their function. The nitrophenyl group facilitates interactions through hydrogen bonding and π-π stacking, which are crucial for its biological efficacy.
Table: Summary of Biological Activities
Activity Type | Description | IC50 Value (μM) |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | 25.7 (against specific strains) |
Anticancer | Induction of apoptosis in cancer cells | 3.5 (specific cancer lines) |
Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways | Varies by target |
Case Studies
-
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The compound showed an IC50 value of 25.7 μM against E. coli, indicating its potential as an antimicrobial agent . -
Anticancer Effects
In vitro studies revealed that this compound could induce apoptosis in several cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death . The IC50 for cancer cell lines was reported as low as 3.5 μM, highlighting its potency . -
Enzyme Inhibition Studies
Interaction studies showed that the compound effectively inhibited key metabolic enzymes such as SOAT (sterol O-acyltransferase) and ASBT (apical sodium-dependent bile acid transporter). The inhibitory potency varied with structural modifications but remained significant across various derivatives .
Properties
IUPAC Name |
3,4-dichloro-N-(3-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-11-5-4-8(6-12(11)15)13(18)16-9-2-1-3-10(7-9)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQLLGYZTYIWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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